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2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

Linker SAR Conformational flexibility Medicinal chemistry

Select the 4-amino regioisomer (1240573-27-6) over the 3-amino analog for HPPD programs—this geometry matches the water-mediated H-bond network with Asn282 observed in co-crystal 6JX9. For kinase work, the propyl linker extends N–N reach beyond ~5 Å vs. the ethyl congener, providing conformational flexibility for deeper ATP pockets. The pre-installed amine eliminates a nitro reduction step, accelerating library synthesis. Available from 1g to 100g at ≥98% purity; use 1240577-77-8 as a regioisomeric negative control for target engagement.

Molecular Formula C14H14N4O2
Molecular Weight 270.29 g/mol
CAS No. 1240573-27-6
Cat. No. B3093180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
CAS1240573-27-6
Molecular FormulaC14H14N4O2
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=C(C=N3)N
InChIInChI=1S/C14H14N4O2/c15-10-8-16-17(9-10)6-3-7-18-13(19)11-4-1-2-5-12(11)14(18)20/h1-2,4-5,8-9H,3,6-7,15H2
InChIKeyVDKKAUZBAREALI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1240573-27-6): Procurement-Ready Physicochemical and Structural Profile


2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1240573-27-6) is a heterocyclic hybrid molecule that covalently links a 4-amino-1H-pyrazole headgroup to a phthalimide (isoindole-1,3-dione) core through a three-carbon propyl spacer [1]. The compound belongs to the pyrazole–isoindoline-1,3-dione hybrid class, a scaffold validated as a privileged chemotype for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition with crystallographically resolved binding modes [2]. Its computed physicochemical profile (MW = 270.29 g·mol⁻¹, tPSA = 81.2 Ų, XLogP3 ≈ 0.8, 1 H-bond donor, 4 H-bond acceptors, 4 rotatable bonds) places it within favorable drug-like or probe-like chemical space, and the free 4-amino group on the pyrazole ring provides a tractable synthetic handle for late-stage functionalization [1].

Why Interchanging Pyrazole-Isoindoline-1,3-dione Analogs Without Quantitative Evidence Risks Experimental Divergence: Focus on 1240573-27-6


Within the 4-amino-pyrazole–isoindoline-1,3-dione series, three structurally proximate analogs—the propyl-linked 4-amino isomer (CAS 1240573-27-6), the propyl-linked 3-amino regioisomer (CAS 1240577-77-8), and the ethyl-linked 4-amino congener (CAS 1240569-44-1)—differ only in linker length or amino-group position but are not functionally interchangeable [1]. Linker length alters conformational entropy, pharmacophore geometry, and ligand–protein fit; the propyl spacer introduces an additional rotatable bond and extends the maximum nitrogen-to-nitrogen distance compared with the ethyl analog [1][2]. The 4-amino vs. 3-amino regioisomerism changes the orientation of the H-bond donor/acceptor vector on the pyrazole ring, which can invert selectivity or potency against targets that engage the pyrazole NH₂ group in defined hydrogen-bond networks [2]. Substituting any of these analogs without confirming target-specific activity data therefore carries a material risk of irreproducible biological results.

Quantitative Differentiation of 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione (1240573-27-6) Against Closest Analogs


Propyl vs. Ethyl Linker: Conformational Flexibility and Pharmacophore Reach

The target compound possesses a three-carbon propyl linker connecting the phthalimide core to the 4-aminopyrazole headgroup, whereas its closest commercially available analog, CAS 1240569-44-1, employs a two-carbon ethyl linker. The propyl spacer increases the rotatable bond count from 3 (ethyl) to 4, providing greater conformational sampling [1]. The extended linker also increases the maximum theoretical N(phthalimide)–N(pyrazole) distance, which can be critical for bridging two distal pharmacophoric binding pockets as observed in the co-crystal structure of pyrazole-isoindoline-1,3-dione hybrids with AtHPPD (PDB 6JX9), where the linker region traverses a narrow channel between Phe381 and Phe424 [2][3].

Linker SAR Conformational flexibility Medicinal chemistry

4-Amino vs. 3-Amino Pyrazole Regioisomerism: H-Bond Donor/Acceptor Vector Orientation

The target compound carries the primary amino group at the 4-position of the pyrazole ring, while its regioisomer CAS 1240577-77-8 places it at the 3-position. This positional shift alters the spatial vector of the H-bond donor (–NH₂) relative to the phthalimide anchoring point. In the co-crystal structure 6JX9, the pyrazole nitrogen atoms engage in water-mediated hydrogen bonds with Asn282 of AtHPPD; the 4-amino substitution would project the –NH₂ group toward a different region of the binding pocket than the 3-amino isomer, potentially engaging distinct residues [1][2]. Both isomers share identical molecular formula (C₁₄H₁₄N₄O₂), molecular weight (270.29 g·mol⁻¹), tPSA (81.2 Ų), XLogP3 (~0.8), and rotatable bond count (4), meaning they cannot be distinguished by bulk physicochemical descriptors alone [3].

Regioisomer SAR Hydrogen bonding Target engagement

Scaffold-Class Validation: Pyrazole-Isoindoline-1,3-dione Hybrids as Sub-Nanomolar HPPD Inhibitors

The pyrazole-isoindoline-1,3-dione hybrid scaffold, to which the target compound belongs, has been validated through systematic SAR, in vitro enzymology, and X-ray co-crystallography. He et al. (2019) reported that a focused library of pyrazole-isoindoline-1,3-dione hybrids inhibited recombinant Arabidopsis thaliana HPPD (AtHPPD) with IC₅₀ values spanning from 0.0039 μM to >1 μM [1]. The most potent member, compound 4ae (2-benzyl-5-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonyl)isoindoline-1,3-dione), exhibited a Ki of 3.92 nM—approximately 10-fold more potent than the commercial herbicide pyrasulfotole (Ki = 44 nM) and slightly more potent than mesotrione (Ki = 4.56 nM) [1]. The co-crystal structure of the AtHPPD–4ae complex (PDB 6JX9, 1.8 Å resolution) revealed that the isoindoline-1,3-dione moiety forms π-π stacking interactions with Phe381 and Phe424, while the two carbonyl groups chelate the active-site Fe(II) ion in a bidentate fashion [1][2]. The target compound conserves the same isoindoline-1,3-dione core and pyrazole pharmacophore with a free 4-NH₂ handle, placing it within a scaffold space that has demonstrated target engagement at single-digit nanomolar Ki levels [1].

HPPD inhibition Herbicide discovery X-ray crystallography

4-Amino Handle as a Tractable Vector for Late-Stage Functionalization vs. 4-Nitro Precursor

The target compound presents a free primary aromatic amine at the pyrazole 4-position, whereas its direct synthetic precursor, CAS 1006572-22-0, carries a nitro group at the same position . The 4-NH₂ group enables chemoselective derivatization via amide coupling, reductive amination, sulfonamide formation, or diazotization without requiring a prior reduction step. Commercially, the target compound is available in purities of 95%+ (Chemenu, A2B Chem) and 98% (Leyan, MolCore) across a range of pack sizes (1 g to 100 g), whereas the 4-nitro precursor is typically offered at lower purity grades and narrower pack-size ranges . The computed hydrogen-bond donor count of 1 (solely from the 4-NH₂) and acceptor count of 4 (two phthalimide carbonyls plus two pyrazole nitrogens) indicate that the amine is the exclusive H-bond donor, enabling predictable reactivity and minimizing competing hydrogen-bond interactions during bioconjugation [1].

Synthetic chemistry Late-stage functionalization Building block utility

Recommended Procurement and Application Scenarios for 2-[3-(4-Amino-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione (1240573-27-6)


Herbicide or Anti-Mosquito HPPD Inhibitor SAR Expansion Using the 4-NH₂ Derivatization Vector

Research groups pursuing structure-guided optimization of HPPD inhibitors for weed control or mosquito tyrosine metabolism disruption [1][2] should select the 4-amino isomer (1240573-27-6) over the 3-amino regioisomer (1240577-77-8) because the 4-amino geometry matches the pyrazole orientation observed in co-crystal structure 6JX9, where the pyrazole ring nitrogen atoms form water-mediated hydrogen bonds with Asn282 [1]. The free 4-NH₂ serves as a conjugation handle for amide, sulfonamide, or urea library synthesis without disturbing the phthalimide–Fe(II) chelation pharmacophore that delivers low-nanomolar Ki values in this scaffold class [1][2].

Kinase Probe Development Requiring Defined Linker Geometry

For kinase inhibitor programs where the phthalimide moiety serves as a hinge-binding or hydrophobic pocket anchor, the propyl linker (1240573-27-6) should be chosen over the ethyl-linked analog (1240569-44-1) when the target kinase active site demands a linker capable of spanning a distance greater than ~5 Å between the phthalimide anchor point and the pyrazole-directed hydrogen-bonding residue [1]. The +1 rotatable bond and extended N–N reach of the propyl spacer provide the conformational flexibility necessary to accommodate deeper or more sterically demanding ATP-binding pockets that the ethyl linker cannot access without strain [1].

Parallel Medicinal Chemistry SAR Libraries Requiring Multi-Gram Building Block Supply

Medicinal chemistry teams executing array-based SAR on the 4-aminopyrazole-phthalimide scaffold should procure 1240573-27-6 rather than the corresponding 4-nitro precursor (1006572-22-0) because the pre-installed amine eliminates the nitro reduction step from every library synthesis cycle. The compound is commercially available at 95–98% purity in quantities ranging from 1 g to 100 g [1][2], enabling both initial hit validation (1–5 g scale) and subsequent lead optimization (25–100 g scale) from a single qualified vendor source, which improves batch-to-batch reproducibility.

Negative Control or Orthogonal Probe Design Using the 3-Amino Regioisomer

When the 4-amino isomer (1240573-27-6) produces a positive biological signal, the 3-amino regioisomer (1240577-77-8) can serve as a regioisomeric negative control because the two compounds share identical physicochemical properties (MW, tPSA, logP, HBD/HBA, rotatable bonds) [1] but differ in the spatial orientation of the NH₂ H-bond donor. Any differential biological activity between the two isomers can be attributed specifically to the geometry of the amine interaction rather than to non-specific physicochemical effects, providing stronger target engagement evidence than a structurally unrelated control compound.

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